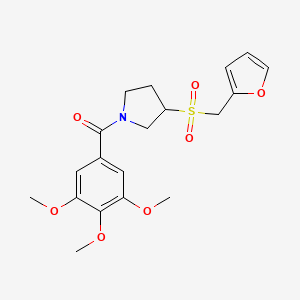
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrrolidine ring, a furan ring, a sulfonyl group, and a trimethoxyphenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The trimethoxyphenyl group is a six-membered electron-rich ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the pyrrolidine ring could contribute to its solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research into compounds structurally similar to (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves their synthesis and evaluation for various biological activities. A study by Ravula et al. (2016) focused on the microwave-assisted synthesis of novel pyrazoline derivatives, including furan-2-yl components, for their anti-inflammatory and antibacterial properties. The study highlighted the efficiency and environmental benefits of microwave irradiation methods over conventional synthesis, with certain compounds exhibiting significant biological activities (Ravula et al., 2016).
Chemical Synthesis Methods
Kelly et al. (2008) introduced methods for synthesizing substituted furans and pyrroles starting from furan compounds, indicating the importance of furans and pyrroles as synthons in chemical synthesis for natural products and pharmaceutical agents (Kelly et al., 2008). Yin et al. (2008) developed a new approach for synthesizing 3-methylthio-substituted furans and related derivatives, demonstrating a method for creating compounds with potential applications in various chemical syntheses (Yin et al., 2008).
Application in Material Science
The work by Bagley et al. (2005) on the synthesis of dimethyl sulfomycinamate via multistep Bohlmann-Rahtz heteroannulation reactions underlines the potential use of furan-containing compounds in creating complex molecular structures for applications in material science (Bagley et al., 2005).
Novel Synthetic Routes and Catalysis
Cui et al. (2018) explored a metal-free three-component domino reaction for preparing sulfonylated furan derivatives, presenting a new strategy for synthesizing complex organic structures with high functional group tolerance (Cui et al., 2018). This showcases the evolving methods in organic synthesis that leverage the unique properties of furan-based compounds for constructing novel molecular architectures.
Advanced Organic Synthesis and Drug Discovery
The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives as described by Bonilla-Castañeda et al. (2022) represents the intersection of advanced organic synthesis and potential drug discovery. These derivatives exhibit a range of therapeutic activities, highlighting the versatile role of furan-based compounds in the development of new pharmaceuticals (Bonilla-Castañeda et al., 2022).
Corrosion Prevention
Singaravelu and Bhadusha (2022) conducted a study on the use of a novel organic compound based on a furan derivative for the prevention of corrosion on mild steel in an acidic medium. Their findings suggest that furan-based compounds can also have significant applications in industrial processes and materials protection (Singaravelu & Bhadusha, 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO7S/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20-7-6-15(11-20)28(22,23)12-14-5-4-8-27-14/h4-5,8-10,15H,6-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDSQVYVTJJMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

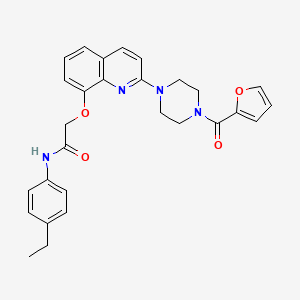
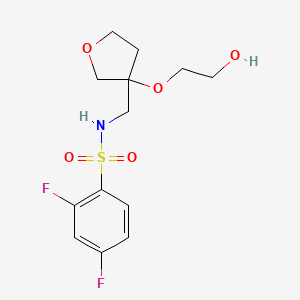
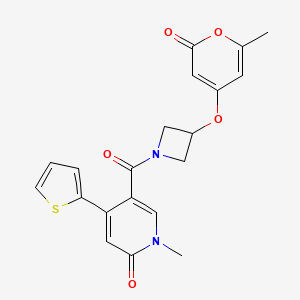
![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2914184.png)
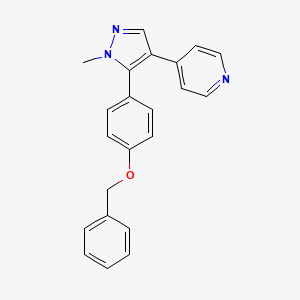
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2914187.png)
![2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2914189.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2914190.png)
![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2914191.png)


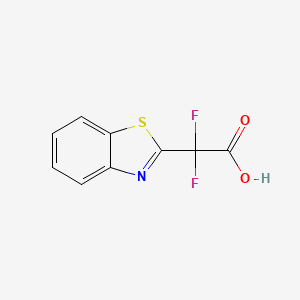
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2914201.png)
![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)